molecular formula C16H20N2O2 B103326 N,N'-Bis(2-hydroxybenzyl)ethylenediamine CAS No. 18653-98-0

N,N'-Bis(2-hydroxybenzyl)ethylenediamine

Cat. No.: B103326
CAS No.: 18653-98-0
M. Wt: 272.34 g/mol
InChI Key: MLFXJCXPSODAIS-UHFFFAOYSA-N
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Description

N,N’-Bis(2-hydroxybenzyl)ethylenediamine is a synthetic compound known for its potent iron-chelating properties It is widely studied for its ability to form stable complexes with metal ions, particularly iron

Scientific Research Applications

N,N’-Bis(2-hydroxybenzyl)ethylenediamine has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The primary target of N,N’-Bis(2-hydroxybenzyl)ethylenediamine, also known as HBED, is the iron requirement of Pseudomonas aeruginosa , a common bacterium . By targeting the iron requirement, HBED acts as an effective adjunctive for conventional antibiotic treatment against biofilm-dwelling P. aeruginosa .

Mode of Action

HBED is a synthetic hexadentate iron chelator . It works by depriving P. aeruginosa of iron, which results in decreased growth, increased pyoverdine production, and under anaerobic conditions, decreased biofilm formation . This iron deprivation is a result of HBED’s strong binding to divalent and trivalent metal ions .

Biochemical Pathways

The biochemical pathway affected by HBED involves the iron metabolism of P. aeruginosa. By chelating iron, HBED disrupts the normal iron-dependent processes within the bacterium, leading to decreased growth and biofilm formation .

Pharmacokinetics

Its strong binding to metal ions suggests that it may have a high affinity for biological tissues rich in these ions

Result of Action

The result of HBED’s action is a significant reduction in the growth and biofilm formation of P. aeruginosa . When combined with colistin, an antibiotic, HBED significantly enhances the microcolony killing effects of colistin, resulting in almost complete removal of the biofilm . In addition, HBED has been found to exhibit cytotoxic activity towards certain human cancer cell lines .

Action Environment

The action of HBED is influenced by environmental factors such as the presence of oxygen. HBED inhibits the growth and biofilm formation of all clinical strains under aerobic and anaerobic conditions, but inhibitory effects against PAO1, a reference strain of P. aeruginosa, were predominantly exerted under anaerobic conditions . Furthermore, the stability of HBED in soil over time suggests that it may be a long-lasting alternative to other iron chelators .

Safety and Hazards

While specific safety and hazard information for “N,N’-Bis(2-hydroxybenzyl)ethylenediamine” is not available, a study on horses found that short-term administration of the compound appeared to be safely tolerated .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(2-hydroxybenzyl)ethylenediamine can be synthesized through the reaction of ethylenediamine with 2-hydroxybenzaldehyde. The reaction typically involves mixing ethylenediamine with two molar equivalents of 2-hydroxybenzaldehyde in a suitable solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the desired product. After completion, the reaction mixture is cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(2-hydroxybenzyl)ethylenediamine are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-hydroxybenzyl)ethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to its original form from oxidized states.

    Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like acyl chlorides or alkyl halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: The original N,N’-Bis(2-hydroxybenzyl)ethylenediamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(2-hydroxybenzyl)ethylenediamine is unique due to its high stability and strong binding affinity for iron. Unlike deferoxamine, which requires prolonged parenteral administration, N,N’-Bis(2-hydroxybenzyl)ethylenediamine can be effective in lower doses and has a longer-lasting effect .

Properties

IUPAC Name

2-[[2-[(2-hydroxyphenyl)methylamino]ethylamino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20/h1-8,17-20H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFXJCXPSODAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCNCC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276766
Record name 2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18653-98-0
Record name 18653-98-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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